N-Dodecyl-N-phenylurea

Description

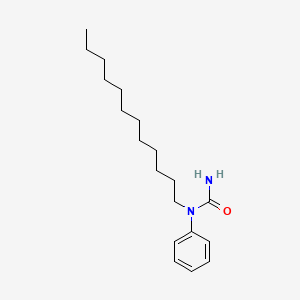

N-Dodecyl-N-phenylurea is a urea derivative characterized by a dodecyl (C12) alkyl chain and a phenyl group attached to the urea core. The compound’s properties are influenced by its long alkyl chain, which enhances lipophilicity, and the urea group, which enables polar interactions .

Properties

CAS No. |

62641-30-9 |

|---|---|

Molecular Formula |

C19H32N2O |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

1-dodecyl-1-phenylurea |

InChI |

InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-9-10-14-17-21(19(20)22)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,22) |

InChI Key |

JSTOJEXQNPNXCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N-phenylurea can be synthesized through the nucleophilic addition of dodecylamine to phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:

C6H5NCO+C12H25NH2→C19H32N2O

Industrial Production Methods

In an industrial setting, the synthesis of N-Dodecyl-N-phenylurea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: N-Dodecyl-N-phenylurea can undergo nucleophilic substitution reactions, where the phenyl or dodecyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding urea derivatives.

Reduction: Primary or secondary amines.

Substitution: N-substituted urea derivatives with different alkyl or acyl groups.

Scientific Research Applications

N-Dodecyl-N-phenylurea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a surfactant and its ability to interact with biological membranes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the formulation of specialty chemicals, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Dodecyl-N-phenylurea involves its interaction with cellular membranes and proteins. The dodecyl group provides hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can disrupt membrane integrity or inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-Dodecyl-N-phenylurea and analogous compounds:

Key Comparison Points

Alkyl Chain Length

- N-Dodecyl-N-phenylurea : The C12 chain confers significant hydrophobicity, making it suitable for lipid bilayer interactions (e.g., drug delivery) or surfactant applications.

- N,N-Dimethyl-N-phenylurea : The shorter methyl groups reduce hydrophobicity, favoring uses in polymer stabilization where moderate polarity is beneficial .

Substituent Effects

- Forchlorfenuron/Siduron : Chloro and methylcyclohexyl substituents optimize bioactivity in pesticides, whereas the dodecyl chain in N-Dodecyl-N-phenylurea may reduce environmental mobility, increasing persistence .

Hydrogen-Bonding Capacity

- All urea derivatives share the ability to form hydrogen bonds via the urea group. However, the dodecyl chain in N-Dodecyl-N-phenylurea may sterically hinder these interactions compared to smaller analogs like N,N-Dimethyl-N-phenylurea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.